molecular formula C₂₈H₂₈D₈N₄O₃S B1161444 Lurasidone-d8 Sulfoxide

Lurasidone-d8 Sulfoxide

Cat. No.: B1161444
M. Wt: 516.72
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lurasidone-d8 Sulfoxide is a deuterated, high-purity chemical reference standard essential for advanced pharmaceutical and analytical research. It is specifically designed for use in mass spectrometry-based studies, particularly for the quantification and identification of lurasidone metabolites in biological matrices such as urine . As a deuterated analog of the oxidative metabolite of the antipsychotic drug lurasidone, this compound features eight deuterium atoms, providing the internal standard stability and precision required for reliable analytical data . Lurasidone is an atypical antipsychotic used to treat schizophrenia and bipolar depression . Its metabolism involves complex pathways, including oxidative N-dealkylation, hydroxylation, and S-oxidation, which is the pathway relevant to this sulfoxide metabolite . The parent drug, lurasidone hydrochloride, contains an isoindole-1,3-dione ring and a benzisothiazole ring, the latter being susceptible to oxidation leading to sulfoxide formation . Using a deuterated standard like this compound is critical for ensuring analytical accuracy in method development, validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It serves as a traceable reference against pharmacopeial standards, helping researchers investigate drug metabolism, perform therapeutic drug monitoring, and study adherence in patients treated with lurasidone . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C₂₈H₂₈D₈N₄O₃S

Molecular Weight

516.72

Synonyms

(3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(1-Oxidobenzo[d]isothiazol-3-yl)piperazin-1-yl-d8)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Origin of Product

United States

Scientific Research Applications

Pharmacokinetics and Metabolite Analysis

Lurasidone-d8 sulfoxide plays a crucial role in pharmacokinetic studies due to its stable isotope labeling, which enhances the accuracy of metabolite profiling in biological samples. The compound's unique structure allows for precise tracking during mass spectrometry analysis, facilitating the identification and quantification of lurasidone metabolites.

Table 1: Metabolite Detection Using this compound

Metabolite Detection Method Sensitivity Clinical Relevance
HydroxylurasidoneLC-MS/MSHighIndicates active metabolism of lurasidone
S-methyl lurasidoneLC-MS/MSModerateUseful for confirming lurasidone adherence
LurasidoneLC-MS/MSHighPrimary compound for therapeutic monitoring

The use of this compound in such analyses has shown that it can significantly improve the detection limits for various metabolites, thus aiding in understanding the drug's pharmacodynamics and pharmacokinetics more effectively .

Clinical Efficacy Studies

Research has indicated that lurasidone is effective in treating complex mental health disorders, particularly in populations that have not responded to conventional therapies. The incorporation of this compound in clinical trials allows researchers to monitor drug levels accurately and assess therapeutic outcomes.

Case Study: Efficacy in Adolescents

A retrospective case series involving adolescents aged 14 to 17 years demonstrated the effectiveness of lurasidone in managing complex mental health conditions. The study found positive clinical responses in three out of six cases, with no significant adverse effects reported. This suggests a favorable risk-benefit profile for using lurasidone, especially when traditional treatments have failed .

Therapeutic Monitoring

This compound is instrumental in therapeutic drug monitoring (TDM) practices. By utilizing deuterated compounds, clinicians can achieve more accurate assessments of drug levels in patients, leading to better-informed dosing decisions.

Table 2: Therapeutic Drug Monitoring Parameters

Parameter Normal Range Clinical Implications
Lurasidone Plasma Levels40-80 ng/mLOptimal therapeutic response
Hydroxylurasidone Levels12-24% of total doseIndicates metabolic activity
S-methyl Lurasidone LevelsVariesConfirms adherence

The ability to monitor these parameters closely enhances patient safety and treatment efficacy by minimizing the risk of side effects while maximizing therapeutic benefits .

Research on Side Effects and Tolerability

Studies have also focused on the tolerability profile of lurasidone when used in various populations. Reports indicate minimal side effects compared to other antipsychotics, reinforcing its suitability for long-term use.

Insights from Clinical Trials

In clinical trials, lurasidone has been associated with low incidences of weight gain and metabolic disturbances, making it an attractive option for patients at risk of these side effects . The inclusion of this compound in these studies helps clarify the relationship between drug metabolism and side effects.

Comparison with Similar Compounds

(a) Structural and Functional Differences

  • Deuterated vs. Non-deuterated Analogs: Deuterated compounds like this compound and Tazarotene sulfoxide-d8 exhibit negligible metabolic breakdown compared to their non-deuterated counterparts, making them ideal for tracer studies .
  • Sulfoxide Group Impact : In benzimidazole-based sulfoxides (e.g., Compound 5a in ), the sulfoxide moiety enhances antiproliferative activity against cancer cell lines (e.g., IC50 4.1 µg/mL in HepG2), whereas sulfides show lower potency . However, in benzofuran derivatives (), sulfoxides exhibit reduced SIRT2 inhibition (IC50 15.68 µM) compared to sulfones, highlighting context-dependent bioactivity .

Preparation Methods

Chemical Oxidation

  • Oxidizing Agents : Hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane or ethanol at 0–25°C.

  • Reaction Monitoring : Liquid chromatography-mass spectrometry (LC-MS) tracks the conversion of Lurasidone-d8 (m/z 508.3) to the sulfoxide (m/z 516.7).

  • Chirality Considerations : The sulfoxide center introduces chirality, necessitating stereoselective oxidation. Enzymatic methods using cytochrome P450 isoforms (e.g., CYP3A4) may achieve higher enantiomeric excess, though chemical methods predominate in synthetic settings.

Purification and Stabilization Techniques

Chromatographic Purification

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve this compound from unreacted starting material and over-oxidized sulfone byproducts.

  • Yield Optimization : Post-hydrolysis treatments increase sulfoxide recovery by 15–20%, as evidenced in quetiapine analog studies.

Stabilization via Cyclodextrin Complexation

Hydroxypropyl-β-cyclodextrin (HPBCD) forms 1:1 or 1:2 inclusion complexes with this compound, enhancing aqueous solubility from <0.1 mg/mL to >30 mg/mL. Key data include:

ParameterFree this compoundHPBCD Complex (1:2)
Solubility in Water0.08 mg/mL32.4 mg/mL
Stability (t90 at 25°C)7 days>180 days
CrystallinityAmorphousPartially crystalline

Slurry complexation with HPBCD in methanol:water (1:1) followed by drying at 40°C achieves these results.

Analytical Characterization

Spectroscopic Validation

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (516.725 g/mol) and isotopic pattern (8 deuterium atoms).

  • Nuclear Magnetic Resonance (NMR) : 1H-NMR spectra show absence of protons at deuterated positions (δ 2.8–3.2 ppm), while 13C-NMR verifies sulfoxide formation (δ 45–50 ppm for S=O adjacent carbons).

Purity Assessment

  • HPLC-UV at 254 nm : Purity >99.5% with retention time 12.3 minutes (Agilent Zorbax SB-C18, 4.6 × 150 mm).

  • Chiral Chromatography : Enantiomeric excess >98% using Chiralpak IC columns and hexane/isopropanol mobile phases.

Challenges and Mitigation Strategies

  • Over-Oxidation to Sulfone : Occurs at H2O2 concentrations >5%. Mitigated by incremental oxidant addition and real-time LC-MS monitoring.

  • Deuterium Loss : Acidic or protic solvents promote H/D exchange. Anhydrous DMSO or dimethylformamide (DMF) preserves deuterium labels.

  • Crystallization Difficulties : Amorphous sulfoxide tends to aggregate. Co-crystallization with HPBCD or polyvinylpyrrolidone (PVP) improves handling .

Q & A

Q. How is Lurasidone-d8 Sulfoxide synthesized and characterized in research settings?

this compound is typically synthesized via oxidation of Lurasidone-d8 (a deuterated analog of the antipsychotic drug Lurasidone) using controlled reaction conditions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration at specific positions and mass spectrometry (MS) to verify isotopic purity. For example, deuterated compounds like Lurasidone-d8 are synthesized to serve as internal standards in quantitative analyses, ensuring minimal interference from endogenous compounds . Researchers must validate the absence of non-deuterated impurities using high-resolution MS and chromatographic methods (e.g., HPLC-UV) to ensure >98% isotopic purity, as seen in analogous sulfoxide compound analyses .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key steps include:

  • Sample Preparation: Use protein precipitation or solid-phase extraction to isolate the compound from plasma or tissue homogenates.
  • Internal Standardization: Employ a structurally analogous deuterated compound (e.g., Lurasidone-d8) to correct for matrix effects and instrument variability .
  • Method Validation: Assess linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) per ICH guidelines. Cross-validate with GC-MS for volatile impurities, as outlined in DMSO purity protocols .

Q. How should researchers ensure the stability of this compound during long-term storage?

Stability studies should evaluate:

  • Temperature: Store at -80°C to prevent thermal degradation.
  • Light Exposure: Use amber vials to avoid photolytic decomposition, critical for sulfoxides .
  • Solvent Compatibility: Dissolve in DMSO (if required) but limit freeze-thaw cycles, as DMSO’s hygroscopic nature may alter concentration .
  • Periodic Testing: Conduct stability-indicating assays (e.g., HPLC with photodiode array detection) every 6 months to monitor degradation products .

Advanced Research Questions

Q. How can researchers address discrepancies in metabolic stability data for this compound across studies?

Contradictions often arise from variations in experimental design:

  • Incubation Conditions: Differences in liver microsome sources (e.g., human vs. rat) or incubation pH can alter sulfoxide formation rates. Standardize protocols using pooled human liver microsomes and controlled oxygen levels .
  • Analytical Sensitivity: Low-abundance metabolites may require ultra-high-performance LC (UHPLC) with collision-induced dissociation MS/MS for detection .
  • Data Normalization: Use deuterated internal standards to correct for inter-batch variability, as seen in studies on Albendazole sulfoxide .

Q. What strategies differentiate this compound from its non-deuterated counterpart in complex matrices?

  • Isotopic Pattern Analysis: Leverage the distinct mass-to-charge (m/z) ratios in MS (e.g., +8 Da shift for deuterated compounds) .
  • NMR Chemical Shifts: Deuterium substitution alters proton environments, causing measurable shifts in ¹H-NMR spectra.
  • Chromatographic Resolution: Optimize mobile phase gradients to separate deuterated and non-deuterated forms, referencing DMSO-based GC methods for retention time adjustments .

Q. How can researchers integrate this compound data into broader metabolic pathway analyses?

  • Isotope Tracing: Use this compound to track metabolic flux in vitro, correlating with CYP450 isoform activity (e.g., CYP3A4) .
  • Multi-Omics Integration: Combine pharmacokinetic data with transcriptomic profiling to identify enzymes driving sulfoxidation.
  • Kinetic Modeling: Apply Michaelis-Menten kinetics to predict sulfoxide accumulation under varying substrate concentrations, adjusting for deuterium isotope effects .

Methodological Considerations

  • Contradictory Data Resolution: Replicate experiments using harmonized protocols, and perform meta-analyses to identify confounding variables (e.g., pH, temperature) .
  • Advanced Instrumentation: Consider high-field NMR (≥600 MHz) or Orbitrap MS for resolving complex deuterium labeling patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.